3-(4-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(4-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid is a chemical compound with significant relevance in various scientific fields. This compound is characterized by the presence of chloro and difluoro substituents on a phenyl ring, which is attached to a 2-oxopropanoic acid moiety. The unique structure of this compound makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2,6-difluorobenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as piperidine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-(4-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,6-difluorophenylacetonitrile
- 4-Chloro-2,6-difluorophenylboronic acid
- 4-Chloro-2,6-difluorophenylacetic acid
Uniqueness
3-(4-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both chloro and difluoro substituents on the phenyl ring, along with the oxopropanoic acid moiety, differentiates it from other similar compounds and enhances its potential for various applications.
Properties
Molecular Formula |
C9H5ClF2O3 |
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Molecular Weight |
234.58 g/mol |
IUPAC Name |
3-(4-chloro-2,6-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5ClF2O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2H,3H2,(H,14,15) |
InChI Key |
VFTOOVKFRXWWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)C(=O)O)F)Cl |
Origin of Product |
United States |
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